- Synthesis of selective aldosterone receptor antagonist drug EplerenoneGuangzhou Huagong, 2015, 43(3), 82-83,
Cas no 95716-70-4 (Δ9,11-Eplerenone)

Δ9,11-Eplerenone structure
商品名:Δ9,11-Eplerenone
Δ9,11-Eplerenone 化学的及び物理的性質
名前と識別子
-
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid,17-hydroxy-3-oxo-g-lactone,methyl ester(7a,17a)-
- Δ9,11-Eplerenone
- (2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate
- (7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylic acid g-lactone methyl ester
- Eplerenone intermediate
- Pregna-4,9(11)-diene-7,21-dicarboxylicacid, 17-hydroxy-3-oxo-, g-lactone, methyl ester, (7a,17a)- (9CI)
- 7a-(Methoxycarbonyl)-9(11)D-canrenone
- D9,11-Eplerenone
- Methyl (8R,10S,13S,14R,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopen
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, methyl ester, (7α,17α)- (9CI)
- 7α-(Methoxycarbonyl)-9(11)Δ-canrenone
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-,g-lactone, methyl ester, (7a,17a)-
- C24H30O5
- AKOS015920137
- EPLERENONE IMPURITY C [EP IMPURITY]
- methyl (1R,3aS,3bR,4R,9aS,11aS)-9a,11a-dimethyl-5',7-dioxo-2,3,3a,3b,4,5,7,8,9,9a,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-4-carboxylate
- (7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester
- 7alpha-(Methoxycarbonyl)-3-oxo-17alpha-pregna-4,9(11)-diene-21,17-carbolactone
- Eplerenone impurity C [EP]
- PREGNA-4,9(11)-DIENE-7,21-DICARBOXYLIC ACID, 17-HYDROXY-3-OXO-, .GAMMA.-LACTONE, 7-METHYL ESTER, (7.ALPHA.,17.ALPHA.)-
- CS-0158286
- METHYL (1R,3AS,3BR,4R,9AS,11AS)-9A,11A-DIMETHYL-5',7-DIOXO-3,3A,3B,4,5,8,9,11-OCTAHYDRO-2H-SPIRO[CYCLOPENTA[A]PHENANTHRENE-1,2'-OXOLANE]-4-CARBOXYLATE
- (7alpha,17alpha)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester
- Q-102808
- UNII-J8799R5TMR
- Methyl (7R,8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
- Delta9,11-Eplerenone
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, ?-lactone, 7-methyl ester, (7a,17a)-; Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, ?-lactone, methyl ester, (7a,17a)- (9CI); 7a-(Methoxycarbonyl)-9(11)?-canrenone; ?9,11-Eplerenone; 7a-(Methoxycarbonyl)-3-oxo-17a-pregna-4,9(11)-diene-21,17-carbolactone
- 95716-70-4
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone, 7-methyl ester, (7alpha,17alpha)-
- delta 9,11-Eplerenone
- 7.ALPHA.-(METHOXYCARBONYL)-3-OXO-17.ALPHA.-PREGNA-4,9(11)-DIENE-21,17-CARBOLACTONE
- methyl (2R,2'S,9'R,10'R,11'S,15'S)-2',15'-dimethyl-5,5'-dioxospiro[oxolane-2,14'-tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecane]-1'(17'),6'-diene-9'-carboxylate
- SCHEMBL14085016
- DS-1266
- (7alpha,17alpha)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylic Acid gamma-Lactone 7-Methyl Ester
- J8799R5TMR
-
- MDL: MFCD11112034
- インチ: 1S/C24H30O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h5,12,16,18,20H,4,6-11,13H2,1-3H3/t16-,18+,20-,22+,23+,24-/m1/s1
- InChIKey: GWEKWJOSBYDYDP-DPOGTSLVSA-N
- ほほえんだ: C[C@]12CC=C3[C@]4(CCC(=O)C=C4C[C@H]([C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C(=O)OC)C
計算された属性
- せいみつぶんしりょう: 398.20900
- どういたいしつりょう: 398.209
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 2
- 複雑さ: 869
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 69.7
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 580.2°C at 760 mmHg
- フラッシュポイント: 251.7±30.2 °C
- 屈折率: 1.576
- PSA: 69.67000
- LogP: 3.91330
- じょうきあつ: 0.0±1.6 mmHg at 25°C
Δ9,11-Eplerenone セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H402
- 警告文: P280-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Sealed in dry,Room Temperature
Δ9,11-Eplerenone 税関データ
- 税関コード:2942000000
- 税関データ:
中国税関番号:
2942000000
Δ9,11-Eplerenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM219483-1g |
(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate |
95716-70-4 | 95% | 1g |
$70 | 2022-09-28 | |
Cooke Chemical | A1097812-250mg |
(7A,17A)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylic acid g-lactone methyl ester |
95716-70-4 | 95% | 250mg |
RMB 111.20 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228926-100mg |
(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate |
95716-70-4 | 98% | 100mg |
¥84.00 | 2024-04-23 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A886124-250mg |
Δ9,11-Eplerenone |
95716-70-4 | 95% | 250mg |
¥168.00 | 2022-10-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188855-50mg |
Δ9,11-Eplerenone |
95716-70-4 | 95% | 50mg |
¥47.90 | 2023-09-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188855-250mg |
Δ9,11-Eplerenone |
95716-70-4 | 95% | 250mg |
¥159.90 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BC224-50mg |
Δ9,11-Eplerenone |
95716-70-4 | 95+% | 50mg |
64.0CNY | 2021-07-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A886124-1g |
Δ9,11-Eplerenone |
95716-70-4 | 95% | 1g |
¥333.00 | 2022-01-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228926-5g |
(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate |
95716-70-4 | 98% | 5g |
¥865.00 | 2024-04-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BC224-1g |
Δ9,11-Eplerenone |
95716-70-4 | 95+% | 1g |
496.0CNY | 2021-07-12 |
Δ9,11-Eplerenone 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Acetic acid , Potassium acetate Solvents: Water ; 120 °C; 1 h
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Acetic anhydride ; 40 - 45 °C; 20 h, 40 - 45 °C
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Environmentally-friendly method for preparing of eplerenone intermediate δ 9,11-eplerenone, China, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine Solvents: Acetonitrile ; 15 - 25 °C; 8.5 h, 15 - 25 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt
リファレンス
- Preparation method of Eplerenone intermediate, China, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; 10 °C; 2 h, 20 - 25 °C; 1 h, 20 - 25 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
リファレンス
- Preparation of 7α-cyano-3-oxo-17α-pregn-4,9(11)-dien-21,17-carbolactone and 11α-hydroxy-3-oxo-17α-pregn-4,6-dien-21,17-carbolactone as intermediates in synthesis of eplerenone, Italy, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Acetic anhydride , Potassium formate Solvents: Formic acid ; rt → 70 °C; 17 h, 70 °C
1.2 70 °C → 100 °C; 2 h, 100 °C
1.2 70 °C → 100 °C; 2 h, 100 °C
リファレンス
- Canrenone derivative, its preparation method and application in synthesis of Eplerenone, China, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C
1.2 Reagents: Formic acid , Acetic anhydride , Potassium formate ; 100 °C
1.2 Reagents: Formic acid , Acetic anhydride , Potassium formate ; 100 °C
リファレンス
- A diastereoselective synthesis of 7α-nitromethyl steroid derivative and its use for an efficient synthesis of eplerenoneSteroids, 2012, 77(11), 1086-1091,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine , N,N-Diethyl-1,2,3,3,3-pentafluoro-1-propen-1-amine Solvents: Chloroform ; rt; 30 h, 30 °C
1.2 Reagents: Methanol ; 30 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
1.2 Reagents: Methanol ; 30 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
リファレンス
- Process for the preparation of 7α-(methoxycarbonyl)-3-oxo-17α-pregna-4,9(11)-diene-21,17-carbolactone, a useful intermediate for the synthesis of molecules with pharmacological activity, European Patent Organization, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Imidazole , Sulfuryl chloride Solvents: Tetrahydrofuran ; -10 °C; 30 min, -10 °C; 1 h, rt
リファレンス
- Synthesis and physicochemical characterization of the process-related impurities of eplerenone, an antihypertensive drugMolecules, 2017, 22(8),,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Pyridine , Phosphorus oxychloride ; 24 h, rt
リファレンス
- Synthesis of Eplerenone from 11α-hydroxycanrenone, China, , ,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sodium acetate Solvents: Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 0.5 h, rt
1.3 Reagents: Sodium periodate ; 12 h, rt
1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 8 h, 0 °C
1.5 Reagents: Water
1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 0.5 h, rt
1.3 Reagents: Sodium periodate ; 12 h, rt
1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 8 h, 0 °C
1.5 Reagents: Water
リファレンス
- Method for synthesizing Eplerenone, China, , ,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sodium acetate Solvents: Isobutyl vinyl ether , Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 15 min, rt
1.3 Reagents: Sodium periodate ; 16 h, rt
1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 0 - 5 °C; 5 °C → rt; 6 - 8 h, rt
1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 15 min, rt
1.3 Reagents: Sodium periodate ; 16 h, rt
1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 0 - 5 °C; 5 °C → rt; 6 - 8 h, rt
リファレンス
- Novel method for preparation of Eplerenone, a steroid-type aldosterone receptor antagonist, with androstenedione, China, , ,
ごうせいかいろ 12
はんのうじょうけん
リファレンス
- Stereoselective construction of a steroid 5α,7α-oxymethylene derivative and its use in the synthesis of eplerenoneSteroids, 2011, 76(1-2), 56-59,
ごうせいかいろ 13
はんのうじょうけん
1.1 Solvents: Dimethylformamide , Water ; 3 h, reflux; reflux → 70 °C
リファレンス
- Method for synthesis of steroid medicine Eplerenone, China, , ,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Potassium bicarbonate Solvents: Acetone , Water ; 2 h, 45 °C
1.2 3 h, 45 °C
1.3 Reagents: Potassium bicarbonate Catalysts: Triethylamine Solvents: Water ; 1 h, 45 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 45 °C → 0 °C
1.2 3 h, 45 °C
1.3 Reagents: Potassium bicarbonate Catalysts: Triethylamine Solvents: Water ; 1 h, 45 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 45 °C → 0 °C
リファレンス
- A New Approach to the Furan Degradation Problem Involving Ozonolysis of the trans-Enedione and Its Use in a Cost-Effective Synthesis of EplerenoneOrganic Letters, 2006, 8(10), 2111-2113,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Boron trichloride Solvents: Dichloromethane , Tetrahydrofuran ; 5 °C
1.2 Reagents: Phosphorus pentachloride ; 10 min, 5 °C; 5 °C → 0 °C
1.3 Reagents: Water ; 10 min, < 20 °C
1.2 Reagents: Phosphorus pentachloride ; 10 min, 5 °C; 5 °C → 0 °C
1.3 Reagents: Water ; 10 min, < 20 °C
リファレンス
- Preparation of Eplerenone, China, , ,
ごうせいかいろ 16
はんのうじょうけん
1.1 Solvents: Dichloromethane ; rt → 0 °C
1.2 Solvents: Diethyl ether ; 0 - 10 °C
1.3 Reagents: Alumina ; rt
1.2 Solvents: Diethyl ether ; 0 - 10 °C
1.3 Reagents: Alumina ; rt
リファレンス
- Process for the preparation of eplerenone from 11α-hydroxycanrenone, Italy, , ,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Lithium chloride Solvents: Dimethylformamide ; 20 min, rt
1.2 Reagents: Acetone cyanohydrin ; 5 min, rt
1.3 Reagents: Triethylamine ; rt → 85 °C; 15 h, 85 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; 5 min, 85 °C; 85 °C → 0 °C
1.5 Reagents: Sodium hypochlorite Solvents: Water
1.6 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 5 h, 80 °C; 80 °C → 0 °C; 2 h, 0 °C
1.7 Solvents: Methanol ; 20 h, reflux
1.8 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Acetone cyanohydrin ; 5 min, rt
1.3 Reagents: Triethylamine ; rt → 85 °C; 15 h, 85 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; 5 min, 85 °C; 85 °C → 0 °C
1.5 Reagents: Sodium hypochlorite Solvents: Water
1.6 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 5 h, 80 °C; 80 °C → 0 °C; 2 h, 0 °C
1.7 Solvents: Methanol ; 20 h, reflux
1.8 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Preparation of methyl 9α,11α-epoxy-17β-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylate γ-lactone (Eplerenone), China, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Potassium bicarbonate Solvents: Acetone , Water ; 2 h, 45 °C
1.2 3 h, 45 °C
1.3 Reagents: Triethylamine , Potassium bicarbonate Solvents: Water ; 1 h, 45 °C; 45 °C → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 3 h, 45 °C
1.3 Reagents: Triethylamine , Potassium bicarbonate Solvents: Water ; 1 h, 45 °C; 45 °C → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Eplerenone intermediate, preparation method and application in preparation of Eplerenone, China, , ,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Ozone ; -50 °C; -50 °C → -20 °C
1.2 Reagents: Iron ; -20 °C
1.2 Reagents: Iron ; -20 °C
リファレンス
- Method for synthesizing 7a-(methylformate)-9(11)-ene canrenone, China, , ,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Potassium bicarbonate Solvents: Tetrahydrofuran ; 10 °C
リファレンス
- Preparation of eplerenone with high efficiency and low pollution, China, , ,
Δ9,11-Eplerenone Raw materials
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, (7α,17α)-
- Δ9-Canrenone
- Pregna-4,9(11)-diene-21-carboxylic acid, 7-[(2E)-1,4-dioxo-2-penten-1-yl]-17-hydroxy-3-oxo-, γ-lactone, (7α,17α)-
- Pregn-4-ene-7,21-dicarboxylicacid, 17-hydroxy-11-[(methylsulfonyl)oxy]-3-oxo-, g-lactone, methyl ester, (7a,11a,17a)-
- Pregna-4,9(11)-diene-21-carboxylic acid, 17-hydroxy-7-(5-methyl-2-furanyl)-3-oxo-, γ-lactone, (7α,17α)-
- Pregn-9(11)-ene-7,21-dicarboxylic acid, 5,17-dihydroxy-3-oxo-, di-γ-lactone, (5α,7α,17α)- (9CI)
- 11a-Hydroxy Mexrenone
Δ9,11-Eplerenone Preparation Products
Δ9,11-Eplerenone 関連文献
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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95716-70-4 (Δ9,11-Eplerenone) 関連製品
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推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:95716-70-4)(7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ